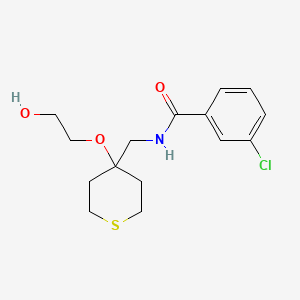

3-chloro-N-((4-(2-hydroxyethoxy)tetrahydro-2H-thiopyran-4-yl)methyl)benzamide

Description

Historical Context of Benzamide Derivatives in Drug Discovery

Benzamide derivatives have served as privileged scaffolds in medicinal chemistry since the mid-20th century, with their molecular plasticity enabling diverse therapeutic applications. The parent benzamide structure (C~7~H~7~NO) provides a stable aromatic platform for functional group substitutions while maintaining favorable pharmacokinetic properties. Early developments focused on psychoactive agents, exemplified by sulpiride (1970s), which demonstrated subtype-selective dopamine receptor modulation through strategic N-alkyl substitutions.

The 1990s witnessed expansion into antimicrobial therapies, with ethenzamide derivatives showing COX-2 inhibitory activity through para-substitution patterns. Structural analyses revealed that benzamide's planar conformation facilitates π-π stacking interactions with aromatic residues in enzyme active sites, while the amide linkage provides hydrogen-bonding capabilities. This dual functionality became particularly valuable in central nervous system (CNS) drug development, where blood-brain barrier penetration requires precise lipophilicity balance.

Modern applications exploit benzamide's modularity for multitarget engagement. Peng et al. demonstrated that hybrid benzamide-isoquinoline structures inhibit acetylcholinesterase (AChE) with K~i~ values <7 nM while simultaneously disrupting β-amyloid aggregation. Such multifunctionality stems from the scaffold's ability to accommodate bulky substituents without distorting the core pharmacophore. The table below illustrates key therapeutic milestones in benzamide derivative development:

| Therapeutic Class | Representative Agent | Structural Modification | Target |

|---|---|---|---|

| Antipsychotic | Amisulpride | N-alkyl sulfonyl substitution | Dopamine D2/D3 receptors |

| Antiemetic | Metoclopramide | Methoxy-phenyl substitution | 5-HT3 receptors |

| Anticancer | Entinostat | Ortho-aminophenyl substitution | Histone deacetylases (HDAC) |

| Neuroprotective | Moclobemide | Chloro-benzyl substitution | Monoamine oxidase A (MAO-A) |

Propriétés

IUPAC Name |

3-chloro-N-[[4-(2-hydroxyethoxy)thian-4-yl]methyl]benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H20ClNO3S/c16-13-3-1-2-12(10-13)14(19)17-11-15(20-7-6-18)4-8-21-9-5-15/h1-3,10,18H,4-9,11H2,(H,17,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HQNPTZBTGACVEU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CSCCC1(CNC(=O)C2=CC(=CC=C2)Cl)OCCO | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H20ClNO3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

329.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 3-chloro-N-((4-(2-hydroxyethoxy)tetrahydro-2H-thiopyran-4-yl)methyl)benzamide typically involves multi-step organic reactions. One common approach is to start with the preparation of the tetrahydrothiopyran ring, followed by the introduction of the hydroxyethoxy group. The final step involves the coupling of this intermediate with 3-chlorobenzoyl chloride under basic conditions to form the desired benzamide.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles to enhance efficiency and sustainability.

Analyse Des Réactions Chimiques

Types of Reactions

3-chloro-N-((4-(2-hydroxyethoxy)tetrahydro-2H-thiopyran-4-yl)methyl)benzamide can undergo various chemical reactions, including:

Oxidation: The hydroxyethoxy group can be oxidized to form corresponding ketones or aldehydes.

Reduction: The chloro group can be reduced to a hydrogen atom, or the benzamide can be reduced to an amine.

Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a palladium catalyst can be used.

Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN₃) or thiourea.

Major Products

Oxidation: Ketones or aldehydes.

Reduction: Amines or dechlorinated products.

Substitution: Various substituted benzamides depending on the nucleophile used.

Applications De Recherche Scientifique

3-chloro-N-((4-(2-hydroxyethoxy)tetrahydro-2H-thiopyran-4-yl)methyl)benzamide has several scientific research applications:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Medicine: Investigated for its potential as a therapeutic agent due to its unique structural features.

Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mécanisme D'action

The mechanism of action of 3-chloro-N-((4-(2-hydroxyethoxy)tetrahydro-2H-thiopyran-4-yl)methyl)benzamide involves its interaction with specific molecular targets. The chloro group and the benzamide moiety can participate in hydrogen bonding and hydrophobic interactions with proteins, potentially inhibiting their function. The hydroxyethoxy group can enhance solubility and facilitate transport across biological membranes.

Comparaison Avec Des Composés Similaires

Structural Features and Functional Groups

- Chlorine Substituents : The target compound and analogs (e.g., Compound 11, BD01116638) share a chlorine atom, which enhances lipophilicity and influences binding interactions. In contrast, fluorinated analogs (e.g., Compound 51, Example 284) replace Cl with F or CF₃ groups, improving metabolic stability .

- Heterocyclic Moieties: The target’s tetrahydrothiopyran ring contrasts with Compound 11’s imidazole and Example 284’s triazolopyridinone. Thiopyran’s sulfur atom may enhance solubility compared to oxygen-containing rings . BD01116638’s cyclopentenyl group introduces rigidity, differing from the target’s flexible hydroxyethoxy chain .

Physicochemical and Analytical Data

- Melting Points : Compound 11 (177–180°C) and other sulfonamides provide benchmarks for thermal stability, though the target compound’s hydroxyethoxy group may lower its mp .

- Purity : BD01116638’s 99+% purity highlights the importance of rigorous purification for bioactivity studies, a consideration for the target compound .

Research Findings and Implications

- Bioactivity : Fluorinated analogs (e.g., Example 284) prioritize pharmacokinetic optimization, while sulfonamides () focus on heterocyclic diversity. The target’s hydroxyethoxy group may balance solubility and membrane permeability .

- Characterization Methods : HPLC/IR (Compound 11) and ¹H NMR (Compound 51) are standard for structural validation, applicable to the target compound .

Activité Biologique

3-chloro-N-((4-(2-hydroxyethoxy)tetrahydro-2H-thiopyran-4-yl)methyl)benzamide is a complex organic compound with potential therapeutic applications. Its unique structural features, including the chloro group, hydroxyethoxy moiety, and the tetrahydro-2H-thiopyran ring, contribute to its biological activity. This article provides an in-depth analysis of its biological properties, synthesis, and potential applications based on available research.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of approximately 329.8 g/mol. The presence of various functional groups enhances its solubility and interaction with biological targets.

| Property | Value |

|---|---|

| Molecular Formula | C₁₅H₂₀ClNO₃S |

| Molecular Weight | 329.8 g/mol |

| CAS Number | 2320515-89-5 |

While specific literature detailing the mechanism of action for this compound is limited, it is suggested that compounds with sulfonamide structures often inhibit enzymes crucial for bacterial growth or function. The tetrahydro-2H-thiopyran ring may allow for interactions with specific biological processes, potentially leading to therapeutic effects against various diseases.

Biological Activity

Research indicates that this compound exhibits significant biological activity, particularly in enzyme inhibition. Key areas of focus include:

- Antimicrobial Activity : Similar compounds have demonstrated antimicrobial properties, suggesting potential effectiveness against bacterial infections.

- Anticancer Potential : The structural characteristics imply possible anticancer activity, although specific studies on this compound are necessary to confirm such effects.

- Enzyme Inhibition : The compound may inhibit enzymes involved in metabolic pathways, which can be beneficial in treating metabolic disorders.

Comparative Analysis

To better understand the uniqueness of this compound, a comparison with structurally similar compounds is presented below:

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| 4-Methoxybenzenesulfonamide | Methoxy group, sulfonamide | Antimicrobial properties |

| Tetrahydrothiopyran derivatives | Thiopyran ring system | Potential anticancer activity |

| Quinoxaline derivatives | Heterocyclic structure | Anti-inflammatory effects |

Case Studies and Research Findings

Currently, there are no extensive case studies specifically addressing the biological activity of this compound. However, ongoing research into related compounds suggests that further investigation could yield valuable insights into its therapeutic potential.

- In Vitro Studies : Preliminary in vitro studies on similar thiopyran derivatives have shown promising results in inhibiting specific enzymes.

- Binding Affinity Studies : Interaction studies focusing on binding affinity to target proteins are essential for elucidating the therapeutic potential and safety profile of the compound.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.